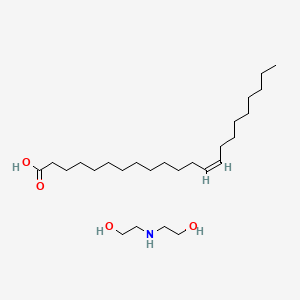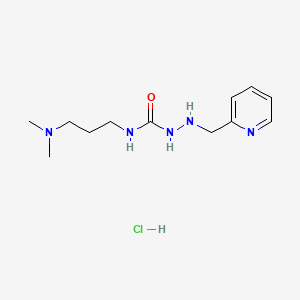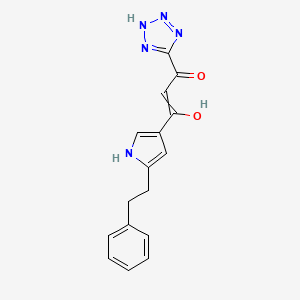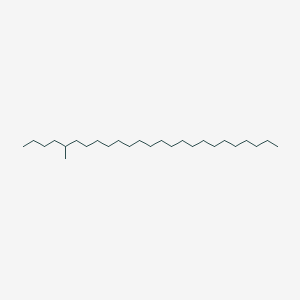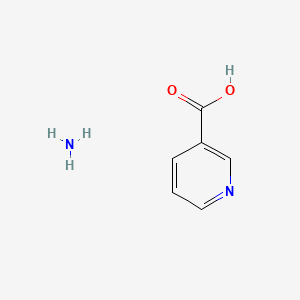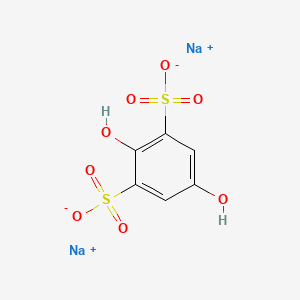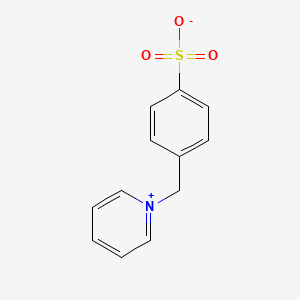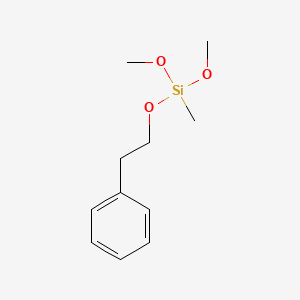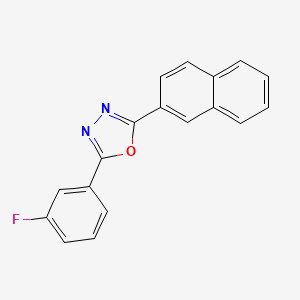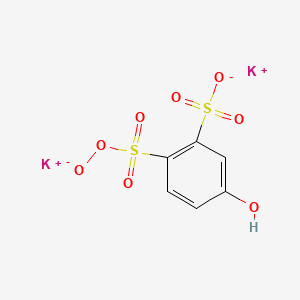
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate is a chemical compound with the molecular formula C6H4K2O8S2. It is known for its unique structure, which includes two potassium ions and a benzene ring substituted with hydroxyl and sulfonate groups. This compound is used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate typically involves the sulfonation of hydroquinone or resorcinol, followed by neutralization with potassium hydroxide. The reaction conditions include:
Sulfonation: Hydroquinone or resorcinol is treated with sulfuric acid or chlorosulfonic acid to introduce sulfonate groups.
Neutralization: The resulting sulfonic acid is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for sulfonation and neutralization.
Purification: The product is purified through crystallization or filtration to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinone or resorcinol derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone or resorcinol derivatives
Substitution: Alkylated or acylated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and sulfonate groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, stabilize protein structures, and scavenge free radicals, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipotassium 2,5-dihydroxybenzenedisulphonate
- Dipotassium 3,6-dihydroxybenzenedisulphonate
- Sodium 2,5-dihydroxybenzenedisulphonate
Uniqueness
Dipotassium 2,5(or 3,6)-dihydroxybenzenedisulphonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain applications in research and industry.
Eigenschaften
CAS-Nummer |
51854-64-9 |
|---|---|
Molekularformel |
C6H4K2O8S2 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
dipotassium;5-hydroxy-2-oxidooxysulfonylbenzenesulfonate |
InChI |
InChI=1S/C6H6O8S2.2K/c7-4-1-2-5(16(12,13)14-8)6(3-4)15(9,10)11;;/h1-3,7-8H,(H,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
GBWWSLXSSAKQFP-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])S(=O)(=O)O[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


